1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14622053
InChI: InChI=1S/C22H29F3N2/c23-22(24,25)20-4-2-1-3-17(20)14-26-5-7-27(8-6-26)21-18-10-15-9-16(12-18)13-19(21)11-15/h1-4,15-16,18-19,21H,5-14H2
SMILES:
Molecular Formula: C22H29F3N2
Molecular Weight: 378.5 g/mol

1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine

CAS No.:

Cat. No.: VC14622053

Molecular Formula: C22H29F3N2

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine -

Specification

Molecular Formula C22H29F3N2
Molecular Weight 378.5 g/mol
IUPAC Name 1-(2-adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Standard InChI InChI=1S/C22H29F3N2/c23-22(24,25)20-4-2-1-3-17(20)14-26-5-7-27(8-6-26)21-18-10-15-9-16(12-18)13-19(21)11-15/h1-4,15-16,18-19,21H,5-14H2
Standard InChI Key AHNGZRXQNOSBIN-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3C4CC5CC(C4)CC3C5

Introduction

1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound featuring a piperazine ring substituted with an adamantyl group and a trifluoromethylbenzyl moiety. This structural configuration imparts unique chemical properties, making it of interest in various fields of research, particularly medicinal chemistry. The adamantyl group is known for its rigidity and hydrophobicity, which can enhance the biological activity of the compound by improving its interaction with biological targets.

Synthesis

The synthesis of 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multi-step organic reactions. Starting materials such as 5-(adamantan-1-yl)-1,3,4-oxadiazole and 1-[2-(trifluoromethyl)benzyl]piperazine are used, with formaldehyde and ethanol as solvents. The yield reported for the synthesis is approximately 85%.

Biological Activity and Potential Applications

1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine exhibits significant biological activity, particularly in the realm of neuropharmacology. Compounds with similar structures have been noted for their potential as selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents. The presence of the adamantyl group may enhance binding affinity to neurotransmitter receptors, thereby influencing mood and cognitive functions.

CompoundStructural FeaturesBiological Activity
1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazineAdamantyl group, piperazine ring, trifluoromethylbenzyl moietyNeuroactive properties, potential SSRI activity
1-(2-adamantyl)-4-(4-methylphenyl)piperazineAdamantyl group, piperazine ringNeuroactive properties
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazineTrifluoromethyl group, piperazine ringPotential SSRI activity

Analytical Techniques and Characterization

Relevant analytical techniques such as infrared spectroscopy confirm the presence of functional groups consistent with its structure. The compound's interactions with biological targets, including serotonin receptors and other neurotransmitter systems, are crucial for understanding its pharmacological effects and guiding further development as a therapeutic agent.

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